molecular formula C20H26O3 B1210076 Elisapterosin B

Elisapterosin B

Cat. No. B1210076
M. Wt: 314.4 g/mol
InChI Key: ZIHCUEBUFDWZOZ-AEZFRWBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elisapterosin B is a natural product found in Antillogorgia elisabethae with data available.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Mycobacterium tuberculosis Inhibition : Elisapterosin B, identified as a potent in vitro inhibitor of Mycobacterium tuberculosis, was synthesized from a glutamic acid-derived compound. Key steps in the synthesis include a pinacol-type ketal rearrangement and oxidative cyclization, showcasing its potential in tuberculosis treatment research (Waizumi, Stanković, & Rawal, 2003).
  • Discovery and Antituberculosis Activity : Discovered from the West Indian gorgonian Pseudopterogorgia elisabethae, Elisapterosin B possesses a unique tetracyclic carbon skeleton and displays strong in vitro anti-tuberculosis activity (Rodríguez et al., 2000).

Chemical Synthesis Advances

  • Synthesis Approaches : Efforts towards the synthesis of Elisapterosin B involved preparing chiral, non-racemic olefinic substrates and examining their diastereoselective ring closure, yielding potential precursors to Elisapterosin B (Ying, Barnes, & Harmata, 2011).
  • Total Synthesis : The total synthesis of Elisapterosin B has been achieved using a combined C-H activation/Cope rearrangement, controlling key stereocenters in the natural products (Davies, Dai, & Long, 2006).

properties

Product Name

Elisapterosin B

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(1S,5S,8R,9S,11S,12S,14R)-3-hydroxy-1,5,9-trimethyl-14-prop-1-en-2-yltetracyclo[9.2.1.04,12.08,12]tetradec-3-ene-2,13-dione

InChI

InChI=1S/C20H26O3/c1-9(2)14-13-8-11(4)12-7-6-10(3)15-16(21)17(22)19(14,5)18(23)20(12,13)15/h10-14,21H,1,6-8H2,2-5H3/t10-,11-,12+,13-,14-,19+,20-/m0/s1

InChI Key

ZIHCUEBUFDWZOZ-AEZFRWBSSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H]3[C@]24C1=C(C(=O)[C@@]([C@H]3C(=C)C)(C4=O)C)O)C

Canonical SMILES

CC1CCC2C(CC3C24C1=C(C(=O)C(C3C(=C)C)(C4=O)C)O)C

synonyms

elisapterosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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